molecular formula C21H26N6O2S B5486957 4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine

4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine

Cat. No. B5486957
M. Wt: 426.5 g/mol
InChI Key: ROMNEIDTKMTLAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is an imidazole derivative. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

Imidazole derivatives can be synthesized through various methods. One of the recent advances in the synthesis of substituted imidazoles involves the regiocontrolled synthesis, which focuses on the bonds constructed during the formation of the imidazole . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .


Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by a five-membered ring containing three carbon atoms and two nitrogen atoms . One nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole derivatives are known to undergo various chemical reactions. For instance, a reaction reported to proceed via nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization afforded the desired 2,4-disubstituted NH-imidazoles .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, meaning it shows both acidic and basic properties . The specific physical and chemical properties of “4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine” would need to be determined experimentally.

Mechanism of Action

The mechanism of action of imidazole derivatives can vary depending on their specific structure and the biological system they interact with. Many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Safety and Hazards

As with any chemical compound, handling “4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine” should be done with appropriate safety measures. This includes wearing protective eyewear, clothing, and gloves, and avoiding skin contact .

Future Directions

Imidazole derivatives have become an important synthon in the development of new drugs . The future directions in this field could involve the development of novel methods for the regiocontrolled synthesis of substituted imidazoles due to their preponderance of applications in pharmaceuticals, agrochemicals, and other areas .

properties

IUPAC Name

4-(4,5-dimethylimidazol-1-yl)-6-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O2S/c1-15-5-6-19(11-16(15)2)30(28,29)26-9-7-25(8-10-26)20-12-21(23-13-22-20)27-14-24-17(3)18(27)4/h5-6,11-14H,7-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROMNEIDTKMTLAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC(=C4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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